molecular formula C21H17ClF2N4 B10930869 1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B10930869
M. Wt: 398.8 g/mol
InChI Key: IWDHSUKCGAOWKO-UHFFFAOYSA-N
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Description

1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes multiple pyrazole rings and fluorophenyl groups

Preparation Methods

The synthesis of 1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the fluorophenyl groups and the chlorination step. Common reagents used in these reactions include hydrazine, fluorobenzene derivatives, and chlorinating agents such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

    Coupling Reactions: The presence of fluorophenyl groups allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups or aromatic rings.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrazoles and fluorophenyl derivatives.

Scientific Research Applications

1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance its binding affinity to these targets, while the pyrazole rings contribute to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole include other pyrazole derivatives and fluorophenyl-containing compounds. Some examples are:

    1-{[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole: Similar structure but with chlorophenyl groups instead of fluorophenyl groups.

    1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-bromo-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromo group instead of a chloro group.

    1-{[3,5-bis(4-fluorophenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17ClF2N4

Molecular Weight

398.8 g/mol

IUPAC Name

1-[[3,5-bis(4-fluorophenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole

InChI

InChI=1S/C21H17ClF2N4/c1-13-21(22)14(2)27(25-13)12-28-20(16-5-9-18(24)10-6-16)11-19(26-28)15-3-7-17(23)8-4-15/h3-11H,12H2,1-2H3

InChI Key

IWDHSUKCGAOWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C)Cl

Origin of Product

United States

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